(1H-pyrazol-4-yl)methanamine
Overview
Description
(1H-pyrazol-4-yl)methanamine is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-pyrazol-4-yl)methanamine typically involves the reaction of pyrazole with formaldehyde and ammonia or an amine. One common method is the Mannich reaction, where pyrazole reacts with formaldehyde and a secondary amine under acidic conditions to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, alkylating agents, under various conditions depending on the desired substitution.
Major Products:
Oxidation: Pyrazole derivatives with oxidized functional groups.
Reduction: Reduced amine derivatives.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
(1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its potential as an enzyme inhibitor, particularly for enzymes involved in inflammatory and immune responses.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer, autoimmune disorders, and cardiovascular diseases.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1H-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets, such as enzymes. For example, it has been shown to inhibit the activity of phosphoinositide 3-kinase gamma (PI3Kγ), an enzyme involved in various cellular signaling pathways. By binding to the active site of the enzyme, this compound prevents the enzyme from catalyzing its substrate, thereby modulating the signaling pathways and exerting its biological effects.
Comparison with Similar Compounds
- (1-Methyl-1H-pyrazol-4-yl)methanamine
- (1-Phenyl-1H-pyrazol-4-yl)methanamine
- (1H-pyrazol-4-yl)ethanamine
Uniqueness: (1H-pyrazol-4-yl)methanamine is unique due to its specific structure, which allows it to interact with certain enzymes and receptors with high specificity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for targeted therapeutic applications.
Properties
IUPAC Name |
1H-pyrazol-4-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3/c5-1-4-2-6-7-3-4/h2-3H,1,5H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDZELUIEIAIDJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629674 | |
Record name | 1-(1H-Pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
97.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
37599-59-0 | |
Record name | 1-(1H-Pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00629674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazol-4-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of modifying the (1H-pyrazol-4-yl)methanamine scaffold in the context of PI3Kγ inhibition?
A1: The research paper "Synthesis and evaluation of PI3Kγ enzyme inhibitory activity of Novel this compound" [] investigates how minor structural modifications to the this compound scaffold impact its ability to inhibit the PI3Kγ enzyme. The study demonstrated that these seemingly small alterations could significantly affect the inhibitory potential, with some modifications leading to an increase in inhibition from 36% to 73% []. This highlights the importance of structure-activity relationship (SAR) studies in drug discovery, where even slight changes to a molecule can drastically influence its interaction with the target and, consequently, its biological activity.
Q2: How does the study utilize computational chemistry to further understand the observed SAR?
A2: Beyond the synthesis and experimental evaluation of the this compound derivatives, the researchers employed in silico studies to gain a deeper understanding of the interactions between these compounds and the PI3Kγ enzyme []. By computationally modeling the binding modes of the molecules, they could visualize the potential interactions responsible for the observed inhibitory activities. This information is crucial for guiding further research aimed at designing even more potent and selective PI3Kγ inhibitors.
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